Di-Fmoc-DL-cystathionine

概要

説明

Di-Fmoc-DL-cystathionine is a synthetic amino acid derivative that has garnered significant attention in various fields of research, including drug discovery and materials science. It is an Fmoc-protected cysteine derivative, which means it has a fluorenylmethyloxycarbonyl (Fmoc) group attached to protect the amino group during peptide synthesis . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-DL-cystathionine typically involves the protection of the amino group of cysteine with an Fmoc group. This is achieved through a series of chemical reactions that ensure the selective protection of the amino group while leaving other functional groups intact . The reaction conditions often involve the use of bases such as piperidine for the deprotection of the Fmoc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

化学反応の分析

Types of Reactions

Di-Fmoc-DL-cystathionine undergoes various types of chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for protein structure.

Reduction: Disulfide bonds can be reduced back to thiol groups under reducing conditions.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Piperidine or other bases for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected cysteine derivative and various oxidized or reduced forms of the compound, depending on the reaction conditions .

科学的研究の応用

Peptide Synthesis

Di-Fmoc-DL-cystathionine is primarily utilized in the synthesis of peptides, particularly those that require specific structural features or stability against enzymatic degradation. Its role as a cysteine surrogate allows researchers to introduce disulfide bonds in peptides, which are critical for maintaining structural integrity and biological activity.

- Fmoc Solid-Phase Peptide Synthesis (SPPS) : The Fmoc protection allows for the sequential addition of amino acids during SPPS, facilitating the construction of complex peptide sequences. This compound can be incorporated into peptides to enhance their stability and functionality .

- Disulfide Bond Formation : By replacing cysteine residues with this compound, researchers can create peptides with engineered disulfide bonds. This modification is crucial for studying the structure-activity relationship (SAR) of peptide hormones and other biologically active peptides .

Drug Development

The compound's applications extend to drug discovery and development, particularly in designing therapeutics targeting cysteine-containing proteins.

- Cysteine-Reactive Probes : this compound can serve as a scaffold for developing cysteine-reactive probes that selectively bind to proteins containing free cysteine residues. These probes are valuable for identifying protein targets in various biological pathways, aiding in drug design .

- Stability Enhancements : The incorporation of this compound into peptide therapeutics has been shown to improve gut stability. This is particularly relevant for orally administered peptides that face degradation in the gastrointestinal tract. Studies indicate that modifications involving this compound can lead to enhanced bioavailability and therapeutic efficacy .

Biochemical Research

In biochemical assays, this compound is employed to investigate protein interactions and functions.

- Proteomics : The use of this compound in mass spectrometry-based proteomics allows for the identification of cysteine-containing proteins and their interactions within complex biological systems. This application is crucial for understanding disease mechanisms and discovering new therapeutic targets .

- Enzyme Studies : The compound can be used to probe the active sites of enzymes that interact with cysteine residues. By modifying these residues with this compound, researchers can study enzyme kinetics and mechanisms more effectively .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various research contexts:

作用機序

The mechanism of action of Di-Fmoc-DL-cystathionine involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups . The compound can be deprotected under basic conditions, revealing the free amino group for further functionalization . This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins.

類似化合物との比較

Similar Compounds

Fmoc-L-cysteine: Another Fmoc-protected cysteine derivative used in peptide synthesis.

Fmoc-DL-cysteine: Similar to Di-Fmoc-DL-cystathionine but with only one Fmoc group.

Uniqueness

This compound is unique due to its dual Fmoc protection, which provides additional stability and selectivity during peptide synthesis . This makes it particularly useful for the synthesis of complex peptides that require multiple protection and deprotection steps.

生物活性

Di-Fmoc-DL-cystathionine is a synthetic derivative of cystathionine, characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protective groups. This modification enhances its stability and solubility, making it a valuable building block in peptide synthesis and drug development. The compound exhibits significant biological activity, particularly in relation to protein structure, peptide synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that includes the protection of the amino groups with Fmoc groups. This dual protection is crucial for preventing premature reactions during peptide synthesis. The general reaction can be summarized as follows:

- Protection of Amino Groups : The amino groups of DL-cystathionine are protected using Fmoc groups.

- Formation of Peptide Bonds : The protected amino acid can then be used in automated peptide synthesizers to form peptide bonds with other amino acids.

- Deprotection : After synthesis, the Fmoc groups can be removed under mild basic conditions to yield the final peptide product.

Biological Activity

This compound plays a significant role in various biological processes:

- Peptide Synthesis : As a building block, it facilitates the formation of peptides that may exhibit specific biological activities, including antimicrobial and anticancer properties.

- Disulfide Bond Formation : It is involved in the formation of disulfide bonds, which are essential for stabilizing protein tertiary and quaternary structures. This stabilization is crucial for maintaining the functional integrity of proteins.

- Metabolic Pathways : this compound is implicated in metabolic pathways that lead to the synthesis of essential amino acids like cysteine and methionine, contributing to antioxidant defense mechanisms due to its ability to form thiol groups.

Drug Development

This compound has been explored for its potential in drug development, particularly in creating peptide-based therapeutics. Its structural properties allow for modifications that enhance bioactivity and stability against enzymatic degradation in biological systems .

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides synthesized using this compound exhibit enhanced antimicrobial activity compared to those synthesized with traditional amino acids. This enhancement is attributed to the stability conferred by disulfide bonds formed during peptide folding.

- Cancer Therapeutics : In studies focusing on cancer treatment, peptides incorporating this compound have shown improved targeting capabilities towards cancer cells, potentially increasing therapeutic efficacy while minimizing side effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with other cystathionine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Di-Boc-DL-cystathionine | Cysteine derivative | Contains Boc protecting groups instead of Fmoc |

| Cystine | Disulfide bond | Naturally occurring amino acid involved in protein structure |

| Lanthionine | Thioether linkage | Contains two sulfur atoms linked by carbon |

| N-acetylcysteine | Thiol compound | Antioxidant properties; commonly used as a supplement |

This compound's unique dual Fmoc protection enhances its utility compared to other compounds, allowing for more stable peptide linkages while maintaining biological activity.

特性

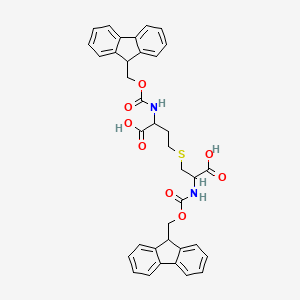

IUPAC Name |

4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUWSGAPOVGKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。